molecular formula C11H14N2O3 B157489 Methyl 6-morpholinonicotinate CAS No. 132546-81-7

Methyl 6-morpholinonicotinate

Cat. No.: B157489
CAS No.: 132546-81-7
M. Wt: 222.24 g/mol
InChI Key: FFBPRHFKXVNLDV-UHFFFAOYSA-N
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Description

Methyl 6-morpholinonicotinate is an organic compound with the molecular formula C11H14N2O3. It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol and the nitrogen atom in the pyridine ring is substituted with a morpholine group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Scientific Research Applications

Methyl 6-morpholinonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Safety and Hazards

Methyl 6-morpholinonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-morpholinonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 6-chloronicotinic acid with morpholine in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 6-morpholinonicotinate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the morpholine group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Comparison with Similar Compounds

    Methyl nicotinate: Similar structure but lacks the morpholine group.

    Ethyl 6-morpholinonicotinate: Similar structure with an ethyl ester instead of a methyl ester.

    6-Morpholinonicotinic acid: The carboxylic acid form without esterification.

Uniqueness: Methyl 6-morpholinonicotinate is unique due to the presence of both the morpholine group and the methyl ester, which confer distinct chemical and biological properties. This combination enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

methyl 6-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPRHFKXVNLDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380103
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132546-81-7
Record name methyl 6-morpholinonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 6-chloronicotinate (1.02 g, 5.93 mmol), morpholine (0.57 ml, 6.52 mmol), potassium carbonate (1.06 g, 7.71 mmol) and DMF (20 ml) was stirred at 100° C. for 6 hrs. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried (over anhydrous MgSO4), and concentrated under reduced pressure. The obtained solid was collected by filtration and washed with diisopropy ether to give the title compound (0.93 g, 71%) as a colorless powder.
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1.02 g
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0.57 mL
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1.06 g
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20 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

There was dissolved, in methanol (50 mL), methyl 6-chloro-nicotinate (4.00 g, 23.3 mM), then morpholine (6.10 mL, 69.9 mM) was added to the solution and the solution was stirred for 14 hours while refluxing the same with heating. The solvent was distilled off from this reaction liquid, the resulting residue was diluted with water and then extracted with ethyl acetate. The resulting extracts were combined, dried over anhydrous sodium sulfate, the solvent was distilled off to thus obtain methyl 6-(morpholin-4-yl)-nicotinate (4.07 g, yield: 79%). Subsequently, acetonitrile (1.61 mL, 30.6 mM) was added to a solution of 18-crown-6 (476 mg, 1.80 mM) and potassium tert-butoxide (1M THF solution, 27.0 mL, 27.0 mM) in THF (10 mL) at 60° C. and then the mixture was stirred for 5 minutes. To this solution, there was added the methyl 6-(morpholin-4-yl)-nicotinate (4.00 g, 18.0 mM) prepared above and the mixture was stirred for 30 minutes. This suspension was filtered and the resulting solid was washed with diethyl ether.
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4 g
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6.1 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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